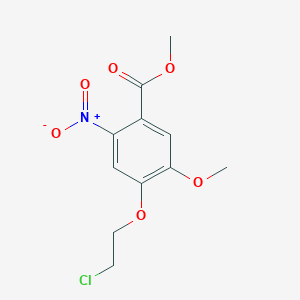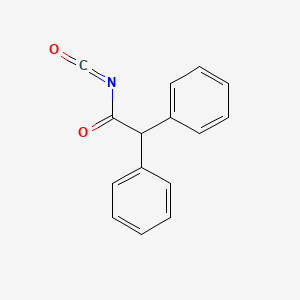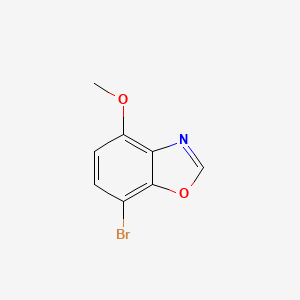![molecular formula C8H5FN2O B8364879 Benzonitrile, 2-fluoro-5-[(hydroxyimino)methyl]- CAS No. 218301-30-5](/img/structure/B8364879.png)
Benzonitrile, 2-fluoro-5-[(hydroxyimino)methyl]-
Übersicht
Beschreibung
Benzonitrile, 2-fluoro-5-[(hydroxyimino)methyl]- is an organic compound with the molecular formula C8H5FN2O It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group at the 2-position and a hydroxyimino group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 2-fluoro-5-[(hydroxyimino)methyl]- typically involves the reaction of 2-fluoro-5-formylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent mixture of methanol and water. The general reaction scheme is as follows:
- Dissolve 2-fluoro-5-formylbenzonitrile in a mixture of methanol and water.
- Add hydroxylamine hydrochloride to the solution.
- Introduce sodium carbonate to the reaction mixture to neutralize the hydrochloric acid formed.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it by recrystallization.
Industrial Production Methods
Industrial production methods for Benzonitrile, 2-fluoro-5-[(hydroxyimino)methyl]- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as solvent recovery and waste management to ensure environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 2-fluoro-5-[(hydroxyimino)methyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: 2-Fluoro-5-nitrobenzonitrile
Reduction: 2-Fluoro-5-aminomethylbenzonitrile
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 2-fluoro-5-[(hydroxyimino)methyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzonitrile, 2-fluoro-5-[(hydroxyimino)methyl]- depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors involved in signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-5-methylbenzonitrile
- 2-Fluoro-5-nitrobenzonitrile
- 2-Fluoro-5-aminomethylbenzonitrile
Uniqueness
Benzonitrile, 2-fluoro-5-[(hydroxyimino)methyl]- is unique due to the presence of both a fluoro group and a hydroxyimino group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
218301-30-5 |
|---|---|
Molekularformel |
C8H5FN2O |
Molekulargewicht |
164.14 g/mol |
IUPAC-Name |
2-fluoro-5-(hydroxyiminomethyl)benzonitrile |
InChI |
InChI=1S/C8H5FN2O/c9-8-2-1-6(5-11-12)3-7(8)4-10/h1-3,5,12H |
InChI-Schlüssel |
XURKAMDMPSCECA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C=NO)C#N)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

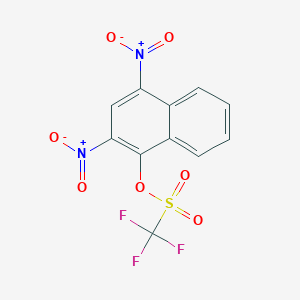
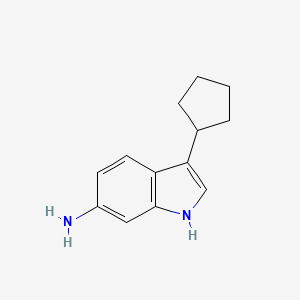
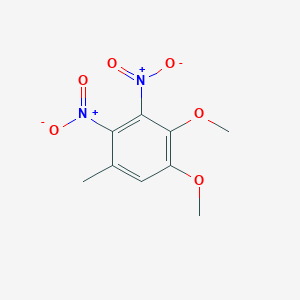
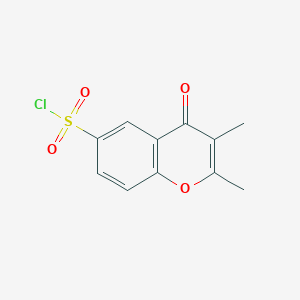
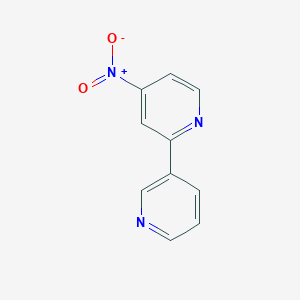




![5-(3-Chlorophenyl)-7-phenyl-4-aminopyrrolo[2,3-d]pyrimidine](/img/structure/B8364870.png)

